molecular formula C9H12N2O B7807862 4-[(Methylamino)methyl]benzamide

4-[(Methylamino)methyl]benzamide

Cat. No. B7807862
M. Wt: 164.20 g/mol
InChI Key: SHUXPGPTJHNZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Methylamino)methyl]benzamide is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Tautomeric Studies

  • Structural and Tautomeric Insights : The compound 4-benzoyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one oxime and its derivatives, including methylation products, provide insights into the structural and tautomeric properties of similar compounds. This research is pivotal in understanding the intramolecular interactions and hydrogen bonding in compounds like 4-[(Methylamino)methyl]benzamide (Holzer et al., 2003).

Polymer Synthesis

  • Polymer Synthesis Application : The compound is utilized in the synthesis of well-defined aromatic polyamides. This research demonstrates the use of similar compounds in creating polymers with specific properties, highlighting the versatility of this compound in polymer chemistry (Yokozawa et al., 2005).

Crystal Structure Studies

  • Crystallographic Insights : Studies on compounds like 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido) methyl)pyrimidin-4-yl)benzamide provide valuable information on the crystal structure and molecular packing of similar compounds. This is essential for understanding the solid-state chemistry of this compound (Deng et al., 2014).

Multifunctional Optical and Piezoelectric Applications

  • Optical and Piezoelectric Applications : N-(4-methylbenzyl)benzamide, a compound with structural similarity, shows potential in multifunctional optical and piezoelectric applications. This suggests possible uses of this compound in advanced material sciences (Goel et al., 2017).

Histone Deacetylase Inhibition

  • Histone Deacetylase Inhibition for Cancer Therapy : Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide demonstrate histone deacetylase inhibitory activity, suggesting a potential therapeutic application in cancer treatment. This highlights the biochemical relevance of similar structures in drug discovery (Zhou et al., 2008).

Alzheimer's Disease Treatment

  • Potential Therapeutic Agents for Alzheimer's Disease : The synthesis and molecular docking study of compounds structurally akin to this compound reveal their potential as therapeutic agents for treating Alzheimer’s disease, indicating the compound's relevance in neurological research (Hussain et al., 2016).

Nonaqueous Electrophoresis

  • Use in Nonaqueous Electrophoresis : The separation of related substances in nonaqueous capillary electrophoresis demonstrates the compound's utility in analytical chemistry, particularly in the separation and analysis of complex mixtures (Ye et al., 2012).

Crystal Morphology

  • Crystal Morphology Studies : Research on compounds like 4-(Methylamino)benzoic acid and its cyclic hexamers provide significant insights into crystal morphology, which is crucial for understanding the solid-state behavior of this compound (Azumaya et al., 2003).

Antibacterial Properties

  • Antibacterial Properties : Studies on compounds like 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, structurally related to this compound, show antibacterial activity, suggesting potential antimicrobial applications (Adam et al., 2016).

Platinum-Catalyzed Hydroamination

  • Platinum-Catalyzed Hydroamination : The reaction of benzamide with vinyl arenes catalyzed by platinum complexes indicates the catalytic potential of similar compounds in organic synthesis (Qian & Widenhoefer, 2005).

Antioxidant Properties

  • Antioxidant Properties : The compound 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, with structural resemblance, demonstrates antioxidant properties, indicating potential applications in health sciences and pharmacology (Demir et al., 2015).

Methylation of C-H Bonds

  • Methylation of C-H Bonds : Research on the methylation of C-H bonds in benzamides using phenyltrimethylammonium salts highlights the importance of similar structures in organic synthesis and functional group modification (Uemura et al., 2016).

properties

IUPAC Name

4-(methylaminomethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-6-7-2-4-8(5-3-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUXPGPTJHNZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.